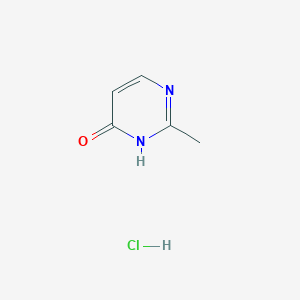![molecular formula C16H12BrN5 B6416683 12-bromo-3-methyl-9-(pyridin-2-yl)-2,4,5,8-tetraazatricyclo[8.4.0.0?,?]tetradeca-1(10),3,5,8,11,13-hexaene CAS No. 39243-02-2](/img/structure/B6416683.png)
12-bromo-3-methyl-9-(pyridin-2-yl)-2,4,5,8-tetraazatricyclo[8.4.0.0?,?]tetradeca-1(10),3,5,8,11,13-hexaene
説明
This compound is also known as Pyrazolam . It is a derivative of the heterocyclic compound imidazole, which is a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of similar compounds has been achieved through palladium-catalyzed Suzuki cross-coupling reactions . This involves the reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids to produce novel pyridine derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, with a tricyclic system containing multiple nitrogen atoms . The presence of the pyridin-2-yl group suggests potential for interesting chemical properties and reactivity.Chemical Reactions Analysis
The Suzuki cross-coupling reaction mentioned in the synthesis analysis is a key chemical reaction involving this compound . This reaction is used to form carbon-carbon bonds between the bromo compound and arylboronic acids .Physical And Chemical Properties Analysis
Imidazole, the core structure in this compound, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .科学的研究の応用
Metal Complexes and Ligand Behavior
Compounds with pyridine units and complex macrocyclic structures are known for their ability to form metal complexes, which are of interest in inorganic chemistry. For example, Costa and Delgado (1993) synthesized macrocyclic compounds containing pyridine and studied their protonation reactions using potentiometric and 1H NMR techniques, which can be foundational for understanding the coordination chemistry of similar compounds (Costa & Delgado, 1993).
Crystal Structure Analysis
The crystal structure of compounds provides insight into their potential applications in material science and molecular engineering. Nicolas-Gomez et al. (2014) analyzed the crystal structure of a centrosymmetric compound, revealing interactions that form a three-dimensional supramolecular architecture (Nicolas-Gomez, Martínez-Otero, & Dorazco‐González, 2014). Such studies can inform the design of new materials with specific properties.
Catalysis and Organic Synthesis
Compounds containing pyridine and related macrocyclic structures are also explored for their catalytic applications. Crisóstomo-Lucas, Toscano, and Morales‐Morales (2013) synthesized water-soluble pincer ligands that proved efficient in catalyzing Suzuki–Miyaura cross-couplings in water, highlighting the utility of such compounds in facilitating environmentally friendly chemical reactions (Crisóstomo-Lucas, Toscano, & Morales‐Morales, 2013).
Photophysical Properties and Applications
The photophysical properties of macrocyclic compounds are significant for applications in light-emitting devices and sensors. Stagni et al. (2008) synthesized heteroleptic mononuclear cyclometalated iridium(III) complexes with tetrazolate chelate ligands, including pyridyltetrazolate, and investigated their redox and emission properties. This work illustrates the potential of such compounds in developing new optoelectronic materials (Stagni et al., 2008).
作用機序
Target of Action
Like other benzodiazepines, it is likely to interact with gamma-aminobutyric acid (gaba) receptors . GABA is the major inhibitory neurotransmitter in the brain, and benzodiazepines potentiate its inhibitory action .
Mode of Action
Based on its structural similarities to other benzodiazepines, it is likely that pyrazolam binds to gaba a receptors, enhancing the effect of gaba and leading to an increase in inhibitory effects in the central nervous system .
Biochemical Pathways
As a benzodiazepine, it is likely to affect pathways involving gaba neurotransmission .
Pharmacokinetics
A study showed an elimination half-life of about 17 hours .
Result of Action
As a benzodiazepine, it is likely to cause central nervous system depression .
Action Environment
Like other benzodiazepines, its effects may be influenced by factors such as the individual’s health status, other medications or substances they may be taking, and their genetic makeup .
特性
IUPAC Name |
8-bromo-1-methyl-6-pyridin-2-yl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN5/c1-10-20-21-15-9-19-16(13-4-2-3-7-18-13)12-8-11(17)5-6-14(12)22(10)15/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRWSFIQQPVEML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101043303 | |
| Record name | Pyrazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39243-02-2 | |
| Record name | 8-Bromo-1-methyl-6-(2-pyridinyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39243-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039243022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazolam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14718 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyrazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRAZOLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LH16383PK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B6416644.png)
![2-[2-(pyrazine-2-amido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B6416656.png)
![N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine](/img/structure/B6416658.png)



![6-[(propan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B6416694.png)
![[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B6416709.png)
